4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
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Overview
Description
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound known for its unique structural properties This compound features a benzodioxole ring, a phenyl group, and a tert-butyl benzenecarboxylate moiety, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminophenyl 4-(tert-butyl)benzenecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate stands out due to its unique structural features and versatile applications. Similar compounds include:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature a benzodioxole ring and have been studied for their antitumor activities.
4-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-di-methylphenyl)-4-oxobutanamide: This compound shares the benzodioxole moiety and is used in various chemical and biological studies.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(2,3)19-7-5-18(6-8-19)24(27)30-21-11-9-20(10-12-21)26-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHAMXFKSCSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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